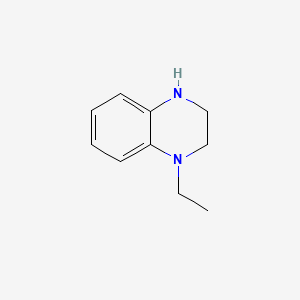

1-Ethyl-1,2,3,4-tetrahydroquinoxaline

Description

Significance of the Tetrahydroquinoxaline Scaffold in Organic Chemistry

The 1,2,3,4-tetrahydroquinoxaline (B1293668) (THQ) framework is a privileged scaffold in the field of organic chemistry, primarily because it is a core structural component in a wide array of pharmacologically active compounds. researchgate.netresearchgate.net This N-heterocyclic motif is integral to molecules developed as inhibitors for various enzymes and receptors. For instance, the THQ fragment is an essential structural unit in certain cholesterol ester transfer protein (CETP) inhibitors, which are investigated for their potential role in treating atherosclerosis and obesity. nih.gov Additionally, this scaffold is found in prostaglandin (B15479496) D2 receptor antagonists and selective bromodomain protein inhibitors. nih.gov

The versatility of the tetrahydroquinoxaline scaffold also makes it a valuable building block in synthetic organic chemistry. researchgate.net Its unique structure allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for drug discovery and material science. The development of efficient synthetic methodologies for constructing and modifying the THQ core is a significant focus of chemical research, with approaches including cycloaddition, condensation, and intramolecular cyclization reactions. researchgate.netresearchgate.net

Specific Research Focus on N-Ethyl Substitution in Tetrahydroquinoxalines

The introduction of an ethyl group at a nitrogen atom (N-alkylation) within the tetrahydroquinoxaline scaffold significantly modifies the compound's physicochemical properties. Research focusing on N-substituted THQs has demonstrated that the nature of the substituent plays a crucial role in the molecule's biological activity and chemical behavior. nih.gov

Studies on various N-alkylated tetrahydroquinoxalines have shown that even slight changes in the alkyl chain length can impact the compound's efficacy and selectivity. For example, in the asymmetric synthesis of N-substituted THQs, substituents with greater steric hindrance, such as larger alkyl groups, have been shown to influence the stereochemical outcome of the reaction, leading to higher enantiomeric excess (ee). nih.govrsc.org This suggests that the ethyl group in 1-Ethyl-1,2,3,4-tetrahydroquinoxaline can play a key role in directing its interactions with chiral environments, such as enzyme active sites.

Furthermore, N-alkylation is a common strategy in medicinal chemistry to enhance properties like solubility, metabolic stability, and receptor binding affinity. While direct research on the specific biological roles of this compound is specialized, the broader investigation into N-alkylated analogs provides a strong rationale for its study. For instance, a study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines revealed them to be a novel class of potent tubulin polymerization inhibitors. nih.gov This highlights the potential for N-substituted THQs to serve as scaffolds for potent bioactive agents.

Historical Context of Tetrahydroquinoxaline Synthesis and Reactivity Studies

The synthesis of tetrahydroquinoxalines and related N-heterocycles has a long history, with foundational methods paving the way for modern synthetic strategies. Historically, the synthesis often involved the reduction of the corresponding aromatic quinoxaline (B1680401) precursors. One of the most straightforward and established methods is the catalytic hydrogenation or transfer hydrogenation of quinoxalines. nih.gov These reduction methods have been a cornerstone for accessing the saturated heterocyclic core.

Early synthetic routes often focused on condensation reactions. For the related and structurally similar tetrahydroisoquinolines, the Pictet-Spengler condensation, first reported in 1911, has been a widely used reaction for constructing the core scaffold from a β-phenylethylamine and an aldehyde or ketone. rsc.org Similarly, the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine followed by reduction, has been another classical approach to generate such heterocyclic systems. rsc.org

Domino reactions, also known as tandem or cascade reactions, have also emerged as a powerful strategy. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines using a reduction-reductive amination strategy under hydrogenation conditions represents a multi-step sequence in a single operation. nih.gov Another historical approach involves the reduction of nitro groups with agents like iron powder in acetic acid, followed by an intramolecular cyclization. nih.gov These foundational methods have been refined over decades, leading to the development of more efficient, selective, and environmentally benign synthetic protocols used today. researchgate.net

Current Trends and Future Directions in Research on N-Ethyl Tetrahydroquinoxalines

Current research on N-substituted tetrahydroquinoxalines, including N-ethyl derivatives, is characterized by the development of advanced catalytic systems and a focus on asymmetric synthesis to produce enantiomerically pure compounds. nih.gov Modern synthetic methods aim for step-economy, high yields, and sustainability.

One significant trend is the use of metal-free, one-pot cascade reactions. For example, methods have been developed to construct tetrahydroquinoxalines from readily available starting materials like 2-nitroanilines and α-ketoesters using water as a solvent and hydrogen source, which aligns with the principles of green chemistry. researchgate.net Asymmetric catalysis is another major focus, with rhodium and iridium-based catalysts being employed for the highly enantioselective hydrogenation of quinoxalines to yield chiral THQs. nih.govrsc.org Researchers have developed protocols that allow for the synthesis of either enantiomer of a chiral THQ simply by changing the reaction solvent. rsc.org

A study on the catalytic asymmetric synthesis of various N-substituted THQs provides insight into the yields and enantioselectivity that can be achieved for different N-alkyl groups. The data below illustrates how the nature of the N-substituent impacts the reaction outcome.

| N-Substituent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Methyl | 92 | 80 | nih.gov |

| Ethyl | 95 | 88 | nih.gov |

| n-Propyl | 97 | 86 | nih.gov |

| n-Butyl | 96 | 85 | nih.gov |

| Allyl | 92 | 75 | nih.gov |

Future research is likely to focus on expanding the applications of N-ethyl tetrahydroquinoxalines. This includes their use as functional materials, such as fluorescent probes, and further exploration of their potential as therapeutic agents. The development of even more efficient and selective catalytic systems, possibly using earth-abundant metals or organocatalysts, will continue to be a priority. Furthermore, late-stage functionalization techniques that allow for the modification of complex molecules containing the N-ethyl tetrahydroquinoxaline core will be crucial for accelerating drug discovery and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDFEKJWQHWALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224434 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73855-46-6 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73855-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoxaline (B1293668) Core

The formation of the foundational 1,2,3,4-tetrahydroquinoxaline scaffold can be achieved through several distinct pathways, including reductive methods, cyclization reactions, solid-phase synthesis, and transition metal-catalyzed polymerization.

Reductive Methods: Lithium Aluminum Hydride Reduction from Quinoxalin-2-ones

A prominent reductive strategy for the synthesis of the 1,2,3,4-tetrahydroquinoxaline core involves the use of lithium aluminum hydride (LiAlH₄) to reduce quinoxalin-2-one precursors. This powerful reducing agent effectively converts the keto functionality and the adjacent double bond to yield the saturated heterocyclic system.

A patented method describes the synthesis of 1,2,3,4-tetrahydroquinoxaline through the reduction of 2-keto-1,2-dihydroquinoxaline using LiAlH₄ in a tetrahydrofuran (B95107) (THF) solvent at reflux temperatures. This approach would necessitate starting with 1,4-diethyl-2-keto-1,2-dihydroquinoxaline to produce 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline, which could then be selectively de-ethylated at the N4 position if only the N1-ethyl substituent is desired. The general protocol for such a reduction involves dissolving the quinoxalin-2-one in dry THF under an inert atmosphere, followed by the portion-wise addition of LiAlH₄ at a reduced temperature (e.g., 0°C). The reaction mixture is then heated to reflux for several hours to ensure complete reduction. Quenching of the reaction is typically performed with a careful addition of ethyl acetate, followed by an aqueous workup to isolate the final product.

| Reagent/Condition | Role/Purpose |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent |

| Tetrahydrofuran (THF) | Anhydrous reaction solvent |

| Reflux | Provides energy to drive the reaction |

| Inert Atmosphere | Prevents reaction with atmospheric moisture |

| Ethyl Acetate | Quenching agent |

| Aqueous Workup | Isolation and purification of the product |

Cyclization Approaches: One-Pot and Cascade Reactions

One-pot and cascade reactions represent efficient and atom-economical methods for the construction of the 1,2,3,4-tetrahydroquinoxaline core. These strategies often involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by in-situ reduction of the resulting dihydropyrazine (B8608421) intermediate.

An efficient one-pot tandem reaction for the synthesis of 1,2,3,4-tetrahydroquinoxalines has been reported, starting from readily available 1,2-diaminobenzenes and α-ketoesters. This process combines cyclization with a Ruthenium-catalyzed hydrogenation of the imine and amide moieties. jlu.edu.cn This method has been shown to produce a range of structurally diverse 2-substituted 1,2,3,4-tetrahydroquinoxalines in good to excellent yields. jlu.edu.cn Another approach involves a metal-free, one-pot cascade process that utilizes the reduction of nitroarenes, cyclization, and sequential hydrogenation of imines to construct dihydroquinoxalinones and tetrahydroquinoxalines. rsc.org This method is particularly noteworthy for its use of water as both a solvent and a hydrogen donor. rsc.orgresearchgate.net

Multienzyme cascades have also been explored for the stereodivergent synthesis of tetrahydroquinolines, showcasing the potential of biocatalysis in generating these heterocyclic structures. nih.govresearchgate.net

Solid-Phase Synthesis Techniques for Tetrahydroquinoxalines

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of 1,2,3,4-tetrahydroquinoxaline libraries. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the support at the end of the synthesis.

A solid-phase traceless synthesis of tetrahydroquinoxalines has been developed, involving a three-step combinatorial process. researchgate.net The synthesis begins with the reductive amination of an aldehyde-functionalized polystyrene resin with amino alcohols. The resulting resin-bound secondary amines are then reacted with o-fluoronitrobenzenes. Subsequent mesylation of the hydroxyl group and reduction of the nitro group with tin(II) chloride leads to spontaneous cyclization. The secondary aniline (B41778) nitrogen of the resulting tetrahydroquinoxaline can be further derivatized before cleavage from the resin. researchgate.net

| Step | Description |

|---|---|

| 1. Reductive Amination | An aldehyde-functionalized polystyrene resin is reacted with amino alcohols. |

| 2. Nucleophilic Aromatic Substitution | The resin-bound secondary amines are reacted with o-fluoronitrobenzenes. |

| 3. Cyclization and Derivatization | The nitro group is reduced, leading to spontaneous cyclization. The resulting tetrahydroquinoxaline can be further functionalized. |

| 4. Cleavage | The final product is cleaved from the solid support. |

Transition Metal-Catalyzed Polymerization of Tetrahydroquinoxaline Precursors

Transition metal-catalyzed reactions have been employed in the synthesis of polymers containing the tetrahydroquinoxaline moiety. While the primary goal of these methods is the production of polymeric materials, they can be adapted for the synthesis of monomeric tetrahydroquinoxalines under controlled conditions.

A patented method describes the dehydrogenative polymerization of 1,2,3,4-tetrahydroquinoxaline using transition metal sulfide (B99878) catalysts, such as rhenium sulfide (ReS₂) or ruthenium sulfide (RuS₂). This process is typically carried out at high temperatures (250–280°C) for extended periods (12–96 hours). The mechanism involves the catalyst facilitating simultaneous dehydrogenation and C–N bond formation. While this method is geared towards polymerization, it is conceivable that monomeric 1-ethyl-1,2,3,4-tetrahydroquinoxaline could be obtained through controlled depolymerization or by interrupting the polymerization process.

Introduction and Modification of the N1-Ethyl Moiety

The introduction of the ethyl group at the N1 position of the 1,2,3,4-tetrahydroquinoxaline core is a crucial step in the synthesis of the target compound. This can be achieved through direct alkylation strategies.

Direct Alkylation Strategies to Form this compound

Direct alkylation of the 1,2,3,4-tetrahydroquinoxaline core is a straightforward approach to introduce the N1-ethyl group. This typically involves the reaction of the parent heterocycle with an ethylating agent in the presence of a base.

A boronic acid-catalyzed one-pot tandem reaction has been demonstrated for the reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. acs.org This method allows for the direct synthesis of N-alkyl tetrahydroquinolines from readily available quinolines, aldehydes, and a Hantzsch ester under mild conditions. acs.org To synthesize this compound using this approach, 1,2,3,4-tetrahydroquinoxaline would be reacted with acetaldehyde (B116499) in the presence of a boronic acid catalyst and a hydride source.

| Component | Role |

|---|---|

| 1,2,3,4-Tetrahydroquinoxaline | Starting material |

| Acetaldehyde | Ethylating agent |

| Boronic Acid | Catalyst |

| Hantzsch Ester | Hydride source |

Synthesis via Ethyl-Substituted Quinoxaline (B1680401) Precursors

A principal strategy for the synthesis of this compound involves the reduction of an appropriate ethyl-substituted quinoxaline precursor. This typically begins with the formation of a quinoxalinium salt, which is then subjected to reduction to yield the desired tetrahydroquinoxaline.

One plausible pathway commences with the quaternization of quinoxaline with an ethylating agent, such as ethyl iodide, to form an N-ethylquinoxalinium salt. This quaternary salt is then reduced to yield this compound. The reduction of such quinoxalinium salts can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol (B145695) is a common reagent for this transformation. The reaction proceeds through the reduction of the iminium functionality present in the quinoxalinium ring system.

Another approach involves the direct catalytic hydrogenation of an ethyl-substituted quinoxaline. This method employs a catalyst, such as platinum or palladium on carbon, under a hydrogen atmosphere to saturate the pyrazine (B50134) ring of the quinoxaline core. The specific conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields of the desired this compound. For example, iridium-catalyzed asymmetric hydrogenation has been explored for the synthesis of chiral tetrahydroquinoxaline derivatives, highlighting the potential for stereoselective synthesis. rsc.org

A related method involves the reduction of a 1-ethyl-2-oxo-1,2-dihydroquinoxaline precursor. The keto group can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding tetrahydroquinoxaline.

Synthesis of this compound Derivatives with Further Substitution

The synthesis of derivatives of this compound with additional substituents on the benzene (B151609) ring or other positions of the heterocyclic core allows for the exploration of structure-activity relationships. These derivatives can be prepared by utilizing appropriately substituted starting materials or by direct functionalization of the pre-formed this compound scaffold.

For instance, to synthesize derivatives with substituents on the aromatic ring, one would start with a correspondingly substituted o-phenylenediamine (B120857). Condensation of this substituted o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by ethylation and reduction as described above, would yield the desired substituted this compound.

Furthermore, modern synthetic techniques such as cobalt-amido cooperative catalysis have been shown to be effective for the transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can be further reduced to the corresponding tetrahydroquinoxalines. nih.gov This methodology could potentially be adapted for the synthesis of substituted this compound derivatives.

The following table provides a summary of potential synthetic precursors and the resulting this compound derivatives:

| Precursor | Reagents and Conditions | Product |

| Quinoxaline | 1. Ethyl iodide2. Sodium Borohydride/Ethanol | This compound |

| 1-Ethylquinoxalinium iodide | Sodium Borohydride/Ethanol | This compound |

| Substituted quinoxaline | 1. Ethyl iodide2. Catalytic Hydrogenation (e.g., H₂/Pd-C) | Substituted this compound |

| 1-Ethyl-2-oxo-1,2-dihydroquinoxaline | Lithium Aluminum Hydride/THF | This compound |

Reactivity and Chemical Transformations of 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Oxidation Reactions and Product Diversification

The oxidation of 1-Ethyl-1,2,3,4-tetrahydroquinoxaline and its derivatives primarily involves the dehydrogenation of the tetrahydro-pyrazine ring to yield the corresponding aromatic quinoxaline (B1680401). This transformation is a common and often facile process, driven by the thermodynamic stability of the resulting aromatic system. A variety of oxidizing agents and conditions can be employed to effect this aromatization, leading to a diversification of products based on the specific reagents used and any additional functional groups present on the molecule.

Commonly, this dehydrogenation can be achieved using mild oxidizing agents. For instance, aerobic oxidation, often catalyzed by transition metal complexes, provides an environmentally benign method for this transformation. Heterogeneous catalysts, such as nickel oxide supported on graphene (NiO/Gr), have been shown to be effective for the aerobic and additive-free dehydrogenation of N-heterocycles, including the related 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net Similarly, copper-catalyzed oxidative dehydrogenation using air or molecular oxygen as the oxidant is a general and convenient strategy. researchgate.net While specific examples for this compound are not extensively documented, the reactivity is expected to be analogous to these systems.

More aggressive oxidizing agents can also be employed, although care must be taken to avoid over-oxidation or side reactions, especially when sensitive functional groups are present. The choice of oxidant and reaction conditions allows for the selective synthesis of either the dihydroquinoxaline or the fully aromatic quinoxaline derivative, thus enabling product diversification.

Table 1: Examples of Oxidation Reactions of Tetrahydroquinoxaline Analogs

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 1,2,3,4-Tetrahydroquinoline | NiO/Gr, O₂ | Quinoline (B57606) | researchgate.net |

| Substituted Tetrahydroisoquinolines | Cu catalyst, Air (O₂) | Substituted Dihydroisoquinolines | researchgate.net |

| 1,2,3,4-Tetrahydroisoquinolines | Copper(II) chloride, O₂ | 3,4-Dihydroisoquinolines | clockss.org |

| 3-Aryltetrahydroisoquinolines | KMnO₄, HNO₃, I₂, Hg(OAc)₂ | Aromatic Isoquinolines | lookchem.com |

Note: This table presents examples from analogous tetrahydro-N-heterocyclic systems due to the limited specific data for this compound.

Reduction Reactions and Derivative Synthesis

The fully reduced tetrahydroquinoxaline ring in this compound is generally stable towards further reduction under typical catalytic hydrogenation conditions. Therefore, reduction reactions involving this scaffold primarily focus on the transformation of functional groups that may be present on the aromatic ring or as substituents on the nitrogen atoms.

For instance, if a derivative of this compound bears a nitro group on the benzene (B151609) ring, this group can be readily reduced to an amino group using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like tin(II) chloride in hydrochloric acid. This transformation is crucial for the synthesis of amino-substituted derivatives, which can serve as precursors for a variety of other functionalities.

Similarly, carbonyl groups, such as aldehydes or ketones, attached to the tetrahydroquinoxaline core can be reduced to the corresponding alcohols using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the presence of other reducible functional groups within the molecule. For example, NaBH₄ is a milder reagent and will selectively reduce aldehydes and ketones in the presence of esters or amides.

The synthesis of N-alkylated tetrahydroquinoxalines can also be achieved through the reduction of precursor quinoxalines. Boronic acid-catalyzed tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with aldehydes offers a one-pot synthesis of N-alkyl derivatives. acs.orgresearchgate.net This methodology highlights the synthetic utility of reduction reactions in generating diverse derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Tetrahydroquinoxaline Ring

The benzene portion of the this compound ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effect of the substituents already present on the ring will govern the regioselectivity of these reactions. The secondary amine and the N-ethyl group are activating, ortho-, para-directing groups, which would be expected to direct incoming electrophiles to the positions ortho and para to the amino functionality. However, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atoms can be protonated, which would deactivate the ring towards substitution.

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). The precise conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid potential side reactions. The regioselectivity in such reactions on deactivated benzene rings has been a subject of detailed study. rsc.org

Nucleophilic aromatic substitution on the tetrahydroquinoxaline ring is less common as the benzene ring is electron-rich. However, if the aromatic ring is substituted with strong electron-withdrawing groups, nucleophilic substitution can occur. youtube.comnih.gov For instance, a nitro-substituted this compound could potentially undergo nucleophilic displacement of a suitably positioned leaving group by a nucleophile.

Functional Group Interconversions on Substituted 1-Ethyl-1,2,3,4-tetrahydroquinoxalines

Substituted derivatives of this compound can undergo a wide variety of functional group interconversions, which are standard transformations in organic synthesis. ub.eduorganic-chemistry.orgvanderbilt.eduorganic-chemistry.orgcompoundchem.com These reactions are essential for the synthesis of complex molecules and for the diversification of compound libraries for biological screening.

For example, an amino group on the aromatic ring, introduced via the reduction of a nitro group, can be converted into a wide range of other functionalities. It can be diazotized and then substituted with various groups (Sandmeyer reaction), or it can be acylated to form amides, alkylated to form higher amines, or used in the construction of other heterocyclic rings.

If the this compound derivative contains a hydroxyl group on the aromatic ring, this can be converted to an ether via Williamson ether synthesis or to an ester by reaction with an acyl chloride or anhydride. Carboxylic acid functionalities can be converted to esters, amides, or reduced to alcohols.

These functional group interconversions are governed by the principles of organic chemistry and the reactivity of the specific functional groups present. The stability of the this compound core under the reaction conditions for these transformations is a key consideration.

Table 2: Common Functional Group Interconversions

| Initial Functional Group | Reagent(s) | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |

| Amino (-NH₂) | Acyl chloride, pyridine | Amide (-NHCOR) |

| Amino (-NH₂) | NaNO₂, HCl then CuX | Halogen (-X), Cyano (-CN), etc. |

| Hydroxyl (-OH) | Alkyl halide, base | Ether (-OR) |

| Hydroxyl (-OH) | Acyl chloride, pyridine | Ester (-OCOR) |

| Carboxylic Acid (-COOH) | Alcohol, acid catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | SOCl₂, then amine | Amide (-CONR₂) |

| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Ketone (-COR) | NaBH₄ | Secondary Alcohol (-CH(OH)R) |

Mechanistic Investigations of Reactions Involving 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline

Elucidation of Reaction Mechanisms through Experimental Design

Experimental studies are paramount in uncovering the intricate details of reaction mechanisms. For 1-Ethyl-1,2,3,4-tetrahydroquinoxaline, a key reaction of interest is its oxidation or dehydrogenation to form the corresponding aromatic quinoxaline (B1680401). While specific studies on the 1-ethyl derivative are not extensively documented, the mechanistic pathways can be inferred from studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) and related N-substituted heterocyclic compounds.

One plausible mechanism for the oxidation of N-alkylated tetrahydroquinolines involves a sequence of single electron transfer (SET) and deprotonation steps. For instance, in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the reaction is proposed to initiate with a single electron transfer from the nitrogen atom of the tetrahydroquinoxaline ring to the oxidizing agent, forming a radical cation intermediate. mdpi.com This step is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, leading to the formation of a stable and reactive iminium ion. mdpi.com The presence of the N-ethyl group can influence the stability of this iminium ion and the subsequent reaction steps. Finally, the trapping of this iminium ion by a nucleophile or further oxidation leads to the final product.

The general mechanism for the oxidation of 1,2,3,4-tetrahydroquinolines to quinolines involves a two-step dehydrogenation process. askfilo.com The initial step is the abstraction of two hydrogen atoms, one from the nitrogen and one from an adjacent carbon, to form a dihydroquinoline intermediate containing an imine bond. askfilo.com This is followed by the removal of two more hydrogen atoms from the heterocyclic ring to yield the fully aromatic quinoline (B57606) structure. askfilo.com The nature of the oxidizing agent plays a crucial role in the specifics of this transformation.

| Reaction Type | Proposed Intermediate | Key Mechanistic Steps | Influencing Factors |

| Oxidation/Dehydrogenation | Radical Cation, Iminium Ion | Single Electron Transfer, Hydrogen Abstraction | Nature of Oxidizing Agent, Solvent, N-substituent |

| Oxidative Cyanation | N-acyliminium ion | Oxidation, Trapping with Nucleophile | Stability of the iminium intermediate |

Computational Approaches to Reaction Pathway Analysis

Computational chemistry offers a powerful tool to complement experimental findings and provide a deeper understanding of reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies. researchgate.net

For reactions involving this compound, computational studies can be designed to investigate the thermodynamics and kinetics of various potential reaction pathways. researchgate.net For example, in the oxidation of the parent 1,2,3,4-tetrahydroquinoline, DFT calculations can be used to evaluate the energetics of the stepwise hydrogen abstraction and the stability of the resulting intermediates. researchgate.net

A typical computational workflow for analyzing a reaction pathway involves:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product states.

Computational studies on related heterocyclic systems have provided valuable mechanistic insights. For instance, in the Ir-catalyzed asymmetric hydrogenation of quinoxalines to tetrahydroquinoxalines, DFT calculations, in conjunction with deuterium-labeling experiments, were instrumental in elucidating the underlying mechanism of enantioselectivity. rsc.orgnih.gov Similar integrated experimental and computational approaches could be applied to study reactions of this compound.

Furthermore, computational models can predict how substituents on the tetrahydroquinoxaline ring, such as the N-ethyl group, affect the electronic properties and reactivity of the molecule. This information is crucial for designing more efficient synthetic routes and for understanding the structure-activity relationships of these compounds. mdpi.com

| Computational Method | Information Obtained | Application to this compound |

| Density Functional Theory (DFT) | Geometries, Energies, Vibrational Frequencies | Modeling reaction pathways, determining transition state structures and activation energies for reactions like oxidation. |

| Intrinsic Reaction Coordinate (IRC) | Reaction Path Confirmation | Verifying the connection between reactants, transition states, and products in a proposed mechanism. |

| Molecular Dynamics (MD) | Dynamic behavior, Solvent effects | Simulating the reaction in a solvent environment to understand its influence on the mechanism. |

Spectroscopic and Structural Characterization of 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the specific arrangement of protons in the 1-Ethyl-1,2,3,4-tetrahydroquinoxaline molecule. A detailed analysis would involve the examination of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J).

Expected signals would include:

Aromatic Protons: Signals corresponding to the four protons on the benzene (B151609) ring portion of the tetrahydroquinoxaline core. Their chemical shifts and coupling patterns would confirm their positions.

Ethyl Group Protons: A characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, confirming the presence and connectivity of the ethyl group at the N-1 position.

Heterocyclic Ring Protons: Signals for the protons at the C-2 and C-3 positions of the tetrahydro-pyrazine ring.

N-H Proton: A signal corresponding to the proton on the N-4 amine, which might be broad and its chemical shift dependent on solvent and concentration.

A data table, if available, would present this information systematically.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Key signals would be expected for:

Aromatic Carbons: Signals in the downfield region characteristic of the benzene ring carbons.

Ethyl Group Carbons: Two distinct signals for the methylene (-CH2-) and methyl (-CH3) carbons of the ethyl group.

Heterocyclic Ring Carbons: Signals for the C-2 and C-3 carbons of the saturated heterocyclic ring.

An interactive data table would be used to list the chemical shifts for each carbon atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₀H₁₄N₂). Predicted data suggests a monoisotopic mass of 162.1157 g/mol . uni.lu An HRMS analysis would also reveal characteristic fragmentation patterns that could be used to confirm the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretch: A peak corresponding to the secondary amine in the heterocyclic ring.

C-H Stretches: Absorptions corresponding to aromatic and aliphatic C-H bonds.

C=C Stretch: Peaks indicating the aromatic ring.

C-N Stretch: Absorptions related to the carbon-nitrogen bonds.

A data table would summarize these characteristic vibrational frequencies.

X-ray Diffraction Studies of Tetrahydroquinoxaline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific X-ray diffraction data for this compound has been found, studies on the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) reveal a puckered piperazine (B1678402) ring fused to a planar aromatic ring. researchgate.net A similar conformation would be expected for the 1-ethyl derivative, with the ethyl group attached to one of the nitrogen atoms. Such a study would provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions.

Analysis of Molecular Conformation in the Solid State

The solid-state structure of 1,2,3,4-tetrahydroquinoxaline reveals a molecule composed of two fused rings: a planar aromatic ring and a puckered piperazine ring. researchgate.net This non-planar conformation of the piperazine ring is a characteristic feature of such saturated heterocyclic systems. The degree of puckering can be quantified by the atomic displacement of the nitrogen and adjacent carbon atoms from the mean plane of the aromatic ring.

The crystal structure of the parent 1,2,3,4-tetrahydroquinoxaline was determined to be orthorhombic, belonging to the Pbca space group. researchgate.net The precise bond lengths and angles within the molecule define its geometry.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₀N₂ |

| Formula Weight | 134.18 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.8609 (2) |

| b (Å) | 8.4986 (2) |

| c (Å) | 16.9639 (4) |

| Volume (ų) | 1421.64 (6) |

| Z | 8 |

Investigations of Supramolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. In the case of 1,2,3,4-tetrahydroquinoxaline, hydrogen bonding plays a crucial role in the formation of its supramolecular architecture. The presence of N-H groups in the piperazine ring allows for the formation of intermolecular hydrogen bonds.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N2—H2N···N1ⁱ | 0.903 (15) | 2.284 (15) | 3.1740 (12) | 168.4 (11) |

| N1—H1N···N2ⁱⁱ | 0.913 (14) | 2.192 (14) | 3.0900 (12) | 167.6 (11) |

Symmetry codes: (i) x+3/2, -y+1/2, -z; (ii) x+1, y-1/2, -z+1/2

Advanced Research Applications of 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Catalytic Applications and Catalyst Development

The tetrahydroquinoxaline framework is primarily explored as a synthetic target in catalysis; however, its role and that of its derivatives in catalytic processes are also emerging areas of study.

Role in Transition Metal-Catalyzed Processes

While N-heterocyclic compounds are widely used as ligands in transition metal catalysis, specific research detailing the application of 1-Ethyl-1,2,3,4-tetrahydroquinoxaline as a ligand is not extensively documented in current literature. The development of ligands is crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions, and pharmaceutical compound libraries, rich in diverse heterocycles, are being explored as sources for new ligand classes for metals like nickel and copper. nih.govnih.gov The potential of N-heterocycles like tetrahydroquinoxalines to act as ligands in such processes remains an area open for future investigation. The majority of catalytic research involving the THQ scaffold focuses on its synthesis rather than its application in a catalytic system. researchgate.netnih.govuninsubria.it

Asymmetric Catalysis for Enantiopure Tetrahydroquinoxalines

A significant area of research has been the development of catalytic methods to synthesize enantiomerically pure N-substituted tetrahydroquinoxalines, which are valuable chiral building blocks for bioactive molecules. nih.govrsc.org Asymmetric hydrogenation and transfer hydrogenation of the parent quinoxaline (B1680401) ring are the most direct strategies. mdpi.com

Various transition-metal catalytic systems have been successfully employed. For instance, an iridium-catalyzed asymmetric hydrogenation protocol has been developed that can selectively produce both (R) and (S) enantiomers of mono-substituted THQs in high yields and excellent enantioselectivities (up to 98% ee) by simply changing the reaction solvent. rsc.org This system is notable for not requiring any additives. rsc.org Another efficient method utilizes a Rhodium-thiourea diphosphine catalytic system for the asymmetric hydrogenation of quinoxaline derivatives, achieving excellent yields and enantioselectivities under mild conditions. nih.gov

Organocatalysis also presents a viable route. Chiral phosphoric acids (CPAs) have been used to catalyze a one-pot reaction involving a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.govrsc.org This step-economic process generates a variety of N-substituted THQs with high yields (up to 97%) and enantiomeric excess (up to 99% ee) from readily available starting materials. nih.gov The mechanism for achieving high enantioselectivity can vary; it may arise from enantioselective transfer hydrogenation or a combination of enantioselective protonation and kinetic resolution, depending on the substrate. nih.gov

Table 1: Selected Catalytic Systems for Asymmetric Synthesis of Tetrahydroquinoxalines

| Catalyst System | Reaction Type | Substrate Type | Max. Yield (%) | Max. ee (%) | Reference |

| Ir-based complex | Asymmetric Hydrogenation | Mono-substituted Quinoxalines | 93 | 98 | rsc.org |

| Rh-thiourea diphosphine | Asymmetric Hydrogenation | Quinoxaline Derivatives | >99 | >99 | nih.gov |

| Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | N-substituted Quinoxalines | 97 | 99 | nih.govrsc.org |

Polymer Chemistry and Materials Science Applications

The tetrahydroquinoxaline structure serves as a precursor to fully aromatic polyquinoxalines, a class of high-performance polymers known for their exceptional stability.

Dehydrogenative Polymerization to Polyquinoxalines

Dehydrogenative polymerization offers a direct route to convert saturated or partially saturated heterocyclic monomers into conjugated polymers. This approach is recognized as a sustainable and atom-efficient method for forming C-C bonds via C-H activation. snnu.edu.cnnih.gov Research has demonstrated that 1,2,3,4-tetrahydroquinoxaline (B1293668) can undergo a one-step dehydrogenative polymerization to yield quinoxaline oligomers. rsc.org A patented method describes this conversion using a rhenium sulfide (B99878) catalyst. google.com In this process, the tetrahydroquinoxaline monomer is heated in the presence of the catalyst, leading to the elimination of hydrogen and the formation of an aromatic polyquinoxaline structure. google.com This method avoids the need for pre-functionalized monomers typically required in traditional step-growth polymerization. google.com

Research into Polyquinoxaline Compositions and Properties

Polyquinoxalines (PQs), including their phenyl-substituted counterparts (PPQs), are a family of heterocyclic polymers renowned for their high performance in demanding applications. unl.eduunl.edu These polymers are characterized by several key properties:

Thermal and Oxidative Stability: PQs exhibit excellent stability at high temperatures and in oxidative environments, making them suitable for aerospace and electronic applications. unl.edudtic.mil

Chemical Resistance: The aromatic backbone imparts significant resistance to chemical attack.

Solubility: A unique advantage of many PQs is their solubility in the fully cyclized, aromatic form. unl.eduunl.edu This allows them to be processed into films, coatings, and composite matrices from solution. unl.edudtic.mil

Mechanical Properties: Polyquinoxaline composites demonstrate high mechanical strength and stiffness, with excellent retention of these properties at elevated temperatures. unl.edu

The properties of PQs can be tailored by modifying the polymer backbone or by altering the pendent groups on the quinoxaline ring, providing versatility in designing materials for specific needs. unl.eduunl.edu Research has focused on creating linear high molecular weight polymers as well as oligomers end-capped with reactive groups (e.g., ethynyl) that can be cross-linked to further enhance thermal stability. unl.edu

Biological Activity Research and Mechanistic Insights

Derivatives of the 1,2,3,4-tetrahydroquinoxaline scaffold are investigated for a range of biological activities, with significant research focused on their antioxidant and neuroprotective potential.

The quinoxaline core is also a key feature in compounds designed as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Overactivation of NMDA receptors is linked to excitotoxicity, a process implicated in various neurodegenerative conditions. wikipedia.org Quinoxalinedione derivatives, which share the core heterocyclic system, have been identified as competitive antagonists with high selectivity for specific NMDA receptor subunits (e.g., GluN2A over GluN2B). nih.gov This suggests that the tetrahydroquinoxaline scaffold is a promising platform for developing novel neuroprotective agents that modulate NMDA receptor activity. nih.gov

Investigation of Receptor Antagonism Mechanisms (e.g., NMDA Receptor)

Derivatives of the quinoxaline scaffold have been extensively studied for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a critical component in the central nervous system involved in synaptic plasticity and memory. nih.govacs.org Research into compounds such as 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones has provided insight into the structure-activity relationships that govern their binding to the glycine site of the NMDA receptor. nih.gov For instance, studies on a series of 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones revealed that the substituent at the 5-position plays a crucial role in binding affinity. nih.gov A notable example is 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dione, which demonstrated a high binding affinity with an IC50 of 2.6 nM. nih.gov

Similarly, 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes have been identified as a potent class of antagonists for the NMDA receptor's glycine recognition site. acs.org Structure-activity relationship studies of these compounds have shown that substitutions at the 5-, 6-, and 7-positions of the benzene (B151609) ring enhance potency, while substitution at the 8-position leads to a decrease. acs.org These findings suggest a specific binding model where the NH group at the 1-position acts as a hydrogen bond donor, the carbonyl group at the 2-position as a hydrogen bond acceptor, and the benzene ring engages in hydrophobic interactions. acs.org Academic research has also focused on 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline for its role as an NMDA receptor antagonist, with the diethyl substitution believed to influence its specific interaction with the receptor.

Enzyme Inhibition Studies (e.g., PARP-1 Inhibitors, Cholesterol Ester Transfer Protein (CETP) Inhibitors)

The tetrahydroquinoxaline scaffold is a key structural motif in the design of various enzyme inhibitors.

PARP-1 Inhibitors: In the field of oncology, derivatives of tetrahydroquinoxaline are being investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold has been utilized as a bio-isosteric replacement for the phthalazinone motif found in the established PARP-1 inhibitor, Olaparib. This has led to the synthesis of new derivatives with significant PARP-1 inhibitory activity.

| Compound | IC50 (nM) |

| Olaparib (reference) | 4.40 |

| Derivative 8a | 2.31 |

| Derivative 5 | 3.05 |

Cholesterol Ester Transfer Protein (CETP) Inhibitors: A structurally novel series of tetrahydroquinoxaline derivatives have been discovered as potent inhibitors of Cholesterol Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesterol esters and triglycerides between lipoproteins. Inhibition of CETP is a promising strategy for increasing high-density lipoprotein (HDL) levels. One compound from this series, compound 5, demonstrated potent in vitro CETP inhibition. However, further development was hampered by an undesirable metabolic profile and chemical instability. This led to the design of a new class of inhibitors based on an indoline scaffold, using the three-dimensional structure of the tetrahydroquinoxaline inhibitor as a model.

Role as a Precursor in Research on Pharmaceutical Scaffolds

The 1,2,3,4-tetrahydroquinoxaline framework is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This is due to its prevalence in a wide array of biologically active compounds and its synthetic accessibility. The scaffold's combination of a rigid aromatic component and a flexible saturated heterocyclic ring allows for diverse three-dimensional arrangements, facilitating interactions with various biological targets.

The synthesis of tetrahydroquinoline derivatives, a closely related class of compounds, often employs domino reactions, which are highly efficient synthetic strategies. nih.gov These methods allow for the construction of complex molecules from simple starting materials in a single operation, which is advantageous for creating libraries of compounds for drug discovery. nih.gov The tetrahydroquinoline scaffold is a core component of numerous synthetic pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents. nih.gov The versatility of the tetrahydroquinoxaline and tetrahydroquinoline cores makes them valuable starting points for the development of new therapeutic agents targeting a wide range of diseases.

Research into Antioxidant Properties in Chemical Systems

Applications in Dyes and Photosensitizers Research

The electron-donating nature of the tetrahydroquinoxaline system has led to its use in the development of functional materials, including dyes. In the field of photodynamic therapy (PDT), which utilizes photosensitizers to generate reactive oxygen species upon light activation to destroy diseased cells, new and effective photosensitizers are continually being sought. nih.govnih.gov

Squaraine cyanine dyes, a class of synthetic dyes, have garnered attention as potential photosensitizers due to their favorable photophysical and photochemical properties. mdpi.com These properties include strong absorption in the red and near-infrared spectral regions, good stability under light exposure, and the ability to produce singlet oxygen. mdpi.com The incorporation of the tetrahydroquinoxaline moiety into squaraine dyes is an area of active research aimed at developing novel photosensitizers with enhanced properties for applications such as PDT.

Computational Chemistry and in Silico Studies for 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline

Molecular Docking Simulations to Investigate Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for 1-Ethyl-1,2,3,4-tetrahydroquinoxaline are not extensively documented in publicly available literature, studies on analogous tetrahydroquinoxaline and quinoxaline (B1680401) derivatives provide a framework for understanding its potential biological interactions.

For instance, various quinoxaline derivatives have been investigated as inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Docking studies of these derivatives reveal crucial interactions with amino acid residues in the EGFR binding pocket. It is plausible that this compound could adopt a similar binding pose, with the tetrahydroquinoxaline core acting as a scaffold and the ethyl group potentially forming hydrophobic interactions within the active site.

Similarly, related tetrahydroisoquinoline analogs have been docked into the binding site of HIV-1 reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus. rsc.orgscispace.com These studies highlight the importance of the heterocyclic ring system in establishing key binding interactions. Such findings suggest that this compound could be a candidate for investigation against a range of biological targets, and molecular docking would be the primary tool to explore these possibilities.

| Potential Protein Target Class | Rationale based on Analogous Compounds | Potential Interactions |

| Kinases (e.g., EGFR) | Quinoxaline derivatives show inhibitory activity. nih.gov | Hydrogen bonding with backbone residues, hydrophobic interactions involving the ethyl group. |

| Reverse Transcriptase (e.g., HIV-1 RT) | Tetrahydroisoquinoline analogs have been studied as inhibitors. rsc.orgscispace.com | "Butterfly-like" conformation within the binding pocket, hydrophobic contacts. rsc.org |

| Metalloproteases | Tetrahydroisoquinoline derivatives have been investigated as inhibitors. nih.gov | Coordination with the metal ion in the active site, hydrogen bonding. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. These calculations are fundamental to predicting a compound's behavior in chemical reactions and biological systems.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more nuanced understanding of a compound's chemical behavior than the HOMO-LUMO gap alone.

Computational studies on similar heterocyclic compounds have utilized these descriptors to predict their reactivity. mdpi.comdergipark.org.trsapub.org For this compound, these descriptors would be instrumental in predicting its metabolic stability and potential for covalent interactions with biological macromolecules.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Predictive In Silico ADMET Studies for Lead Compound Optimization

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to minimize the likelihood of late-stage failures. nih.govaudreyli.com In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological properties.

For this compound, various computational tools can be employed to predict its ADMET profile. udhtu.edu.uanih.govrjptonline.org These predictions are based on quantitative structure-activity relationships (QSAR) and machine learning models trained on large datasets of experimental data.

Predicted ADMET properties are critical for optimizing lead compounds. For example, if this compound is predicted to have poor oral bioavailability, medicinal chemists can design derivatives with modified physicochemical properties to improve absorption. Similarly, if a high potential for toxicity is predicted, structural modifications can be made to mitigate these risks. These in silico predictions guide the synthesis of new analogs with improved drug-like properties.

| ADMET Property | In Silico Prediction Goal | Importance in Drug Development |

| Absorption | Predict oral bioavailability, intestinal absorption, and blood-brain barrier penetration. | Determines the potential routes of administration and access to the target site. |

| Distribution | Estimate plasma protein binding and volume of distribution. | Influences the concentration of the free drug available to interact with the target. |

| Metabolism | Identify potential sites of metabolism by cytochrome P450 enzymes. | Predicts the compound's half-life and the formation of potentially toxic metabolites. |

| Excretion | Predict the primary routes of elimination from the body. | Affects the dosing regimen and potential for drug accumulation. |

| Toxicity | Flag potential for cardiotoxicity, hepatotoxicity, mutagenicity, etc. | Early identification of safety concerns to guide further development. |

Future Directions in Research on 1 Ethyl 1,2,3,4 Tetrahydroquinoxaline

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoxaline. Current synthetic strategies for similar N-substituted tetrahydroquinoxalines often involve multi-step processes that may utilize harsh reagents and generate significant waste. jocpr.comjocpr.com Green chemistry principles are expected to be a major driver in the innovation of new synthetic routes. jocpr.comjocpr.comresearchgate.net

Key areas for development include:

One-Pot Synthesis: Designing single-step reactions that combine multiple transformations to improve efficiency and reduce waste. nih.govorganic-chemistry.orgnih.gov

Catalytic Systems: Exploring novel catalysts, such as transition metals or enzymes, to facilitate the synthesis under milder conditions with higher yields. nih.govorganic-chemistry.orgrsc.orgrsc.orgrsc.org

Renewable Starting Materials: Investigating the use of bio-based precursors to enhance the sustainability of the synthesis process. jocpr.comjocpr.com

Alternative Solvents: Utilizing greener solvents like water, ethanol (B145695), or ionic liquids to minimize environmental impact. jocpr.comjocpr.comresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Transfer Hydrogenation | High yield and enantioselectivity. nih.govrsc.orgrsc.orgrsc.org | Development of novel chiral catalysts. |

| Green Chemistry Protocols | Reduced environmental impact, use of renewable resources. jocpr.comjocpr.comresearchgate.net | Utilization of bio-based starting materials like ethyl gallate. jocpr.comjocpr.comresearchgate.net |

| Multicomponent Reactions | High atom economy and structural diversity in a single step. nih.gov | Design of novel one-pot procedures for N-alkylation. nih.gov |

Exploration of Diverse Chemical Reactivity and Transformation Pathways

A deeper understanding of the chemical reactivity of this compound is crucial for its application in medicinal chemistry and materials science. Future studies will likely investigate a variety of chemical transformations to expand the library of its derivatives. The N-ethyl group is expected to influence the reactivity of the tetrahydroquinoxaline core, potentially leading to novel transformation pathways. nih.gov

Potential areas of exploration include:

Oxidation and Reduction Reactions: Investigating the behavior of the compound under various oxidizing and reducing conditions to synthesize new functionalized derivatives.

C-H Functionalization: Developing methods for the selective activation and functionalization of C-H bonds within the molecule to introduce new substituents. beilstein-journals.org

Cyclization Reactions: Exploring intramolecular cyclization reactions to create more complex polycyclic structures with potential biological activity.

Coupling Reactions: Utilizing modern cross-coupling methodologies to attach various molecular fragments to the tetrahydroquinoxaline scaffold.

Advanced Mechanistic Studies Integrating Experimental and Computational Approaches

To guide the rational design of new synthetic methods and derivatives, detailed mechanistic studies are essential. A combination of experimental techniques and computational modeling will provide a comprehensive understanding of the reaction pathways and conformational behavior of this compound.

Future research in this area may involve:

Kinetic Studies: Performing kinetic experiments to elucidate reaction rates and determine the influence of various parameters on reaction outcomes.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction mechanisms, predict conformational preferences, and understand the electronic properties of the molecule. researchgate.netnih.govmdpi.com

| Area of Study | Methodologies | Expected Insights |

| Conformational Analysis | High-resolution microwave spectroscopy, ab initio calculations. researchgate.netnih.gov | Determination of the most stable conformers and their energetic landscapes. researchgate.netnih.gov |

| Reaction Mechanisms | Kinetic studies, isotopic labeling, DFT calculations. nih.gov | Elucidation of transition states and intermediate structures in synthetic transformations. nih.gov |

| Electronic Properties | Cyclic voltammetry, UV-Vis spectroscopy, computational analysis. mdpi.com | Understanding of redox behavior and photophysical properties for materials science applications. |

Design and Synthesis of New Derivatives for Enhanced Biological Activity Profiles

The tetrahydroquinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govnih.govresearchgate.netchemicalbook.comwikipedia.org Future research will undoubtedly focus on the design and synthesis of novel derivatives of this compound with improved pharmacological properties. The N-ethyl group can serve as a handle for further chemical modification to fine-tune the biological activity. researchgate.net

Key strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and evaluating the impact on its biological activity to identify key structural features for optimal performance. researchgate.netrsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

| Target Biological Activity | Rationale for Derivative Synthesis | Potential Structural Modifications |

| Anticancer | The quinoxaline (B1680401) core is present in several anticancer agents. nih.gov | Introduction of aromatic or heterocyclic substituents on the benzene (B151609) ring. |

| Antiviral | Tetrahydroindolo[2,3-b]quinoxaline derivatives have shown antiviral properties. researchgate.net | Fusion of additional heterocyclic rings to the core structure. researchgate.net |

| Neuroprotective | 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline acts as an NMDA receptor antagonist. | Modification of the N-alkyl substituents and substitution on the aromatic ring. |

Expansion into Emerging Areas of Materials Science and Catalysis

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in materials science and catalysis. The electron-rich nature of the tetrahydroquinoxaline ring system suggests its potential use in the development of novel organic electronic materials.

Future research could explore:

Organic Electronics: Investigating the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Corrosion Inhibition: Evaluating the potential of these compounds to act as corrosion inhibitors for various metals and alloys.

Catalysis: Exploring the use of metal complexes of this compound derivatives as catalysts in organic synthesis. rsc.orgrsc.orgrsc.org

Q & A

Q. What are the standard synthetic routes for 1-ethyl-1,2,3,4-tetrahydroquinoxaline, and how do their yields and purity compare?

The compound is typically synthesized via:

- Reduction of ethyl quinoxalinium iodide using sodium borohydride (NaBH₄), yielding 76% after distillation .

- Transfer hydrogenation of quinoxaline derivatives catalyzed by tetrabutylammonium bromide, achieving >85% yield for analogous tetrahydroquinoxalines (e.g., 2-methyl and 2-ethyl derivatives) .

- Cyclization of N-substituted benzamides followed by transesterification, a method adapted from solifenacin synthesis .

Key considerations : Purity (>97%) is confirmed via ¹H/¹³C NMR, with solvent choice (e.g., chloroform-d) critical for resolving proton environments .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- ¹H NMR : Expect signals for ethyl groups (δ ~1.18–1.26 ppm, triplet) and aromatic protons (δ ~6.47–6.63 ppm, doublets). Substituent position affects splitting patterns; e.g., tert-butyl groups deshield adjacent protons .

- ¹³C NMR : Carbons adjacent to nitrogen (e.g., C-2 and C-3) resonate at δ ~41–48 ppm, while aromatic carbons appear at δ ~112–133 ppm .

- HRMS : Molecular ion peaks (e.g., m/z 191.1559 for C₁₂H₁₈N₂) confirm exact mass .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy.

- Store in airtight containers at 2–8°C to prevent oxidation .

- Avoid exposure to strong acids/bases, which may induce ring-opening reactions .

Advanced Research Questions

Q. How does asymmetric hydrogenation improve enantioselective synthesis of tetrahydroquinoxalines, and what catalysts are effective?

- Catalysts : RuCl₂(diphosphine)(diamine) and Ir/PQ-phos complexes achieve up to 90% enantiomeric excess (ee) for 2-methyl derivatives .

- Mechanistic insight : Chiral phosphine ligands (e.g., BINAP) control face-selective hydrogen addition to the quinoxaline ring .

- Challenges : Lower conversions (<50%) in iridium-based systems require optimization of solvent (e.g., methanol) and H₂ pressure (1–5 atm) .

Q. How can researchers resolve contradictory NMR data in isomeric mixtures of tetrahydroquinoxaline derivatives?

Q. What role do substituents play in modulating the biological activity of tetrahydroquinoxalines?

- Pharmacological relevance :

- Experimental design : Structure-activity relationship (SAR) studies require systematic substitution at positions 6 and 7, followed by in vitro assays (e.g., IC₅₀ determination) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for transfer hydrogenation methods?

- Example : Yields for 6-fluoro-1,2,3,4-tetrahydroquinoxaline vary from 85% to 97% .

- Root causes :

- Substrate purity : Impure quinoxaline precursors reduce efficiency.

- Catalyst loading : Optimal TBAB concentration is 10 mol%; excess causes side reactions .

- Mitigation : Replicate conditions from high-yield protocols (e.g., 90% yield via NaBH₄ reduction ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.